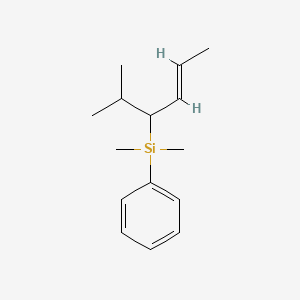
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a (e)-2-methylhex-4-en-3-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane typically involves the hydrosilylation of alkenes with phenylsilane derivatives. One common method is the reaction of phenylsilane with (e)-2-methylhex-4-en-3-yl chloride in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of platinum-based catalysts is common due to their high activity and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-hydrogen bond to silicon-alkyl bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silicon-alkyl derivatives.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, including adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism by which Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane exerts its effects involves the formation of silicon-oxygen or silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of biomolecules in biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the (e)-2-methylhex-4-en-3-yl group.
Dimethylphenylsilane: Similar but without the (e)-2-methylhex-4-en-3-yl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and (e)-2-methylhex-4-en-3-yl groups.
Uniqueness
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is unique due to the presence of the (e)-2-methylhex-4-en-3-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
Eigenschaften
Molekularformel |
C15H24Si |
|---|---|
Molekulargewicht |
232.44 g/mol |
IUPAC-Name |
dimethyl-[(E)-2-methylhex-4-en-3-yl]-phenylsilane |
InChI |
InChI=1S/C15H24Si/c1-6-10-15(13(2)3)16(4,5)14-11-8-7-9-12-14/h6-13,15H,1-5H3/b10-6+ |
InChI-Schlüssel |
UVFGYCRUBJYRMD-UXBLZVDNSA-N |
Isomerische SMILES |
C/C=C/C(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC=CC(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


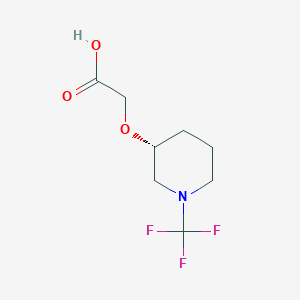
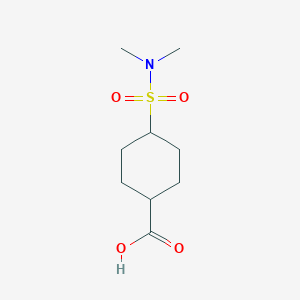
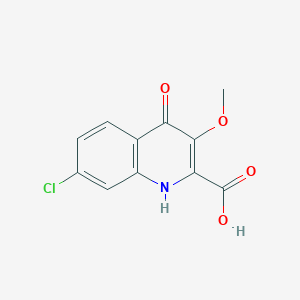
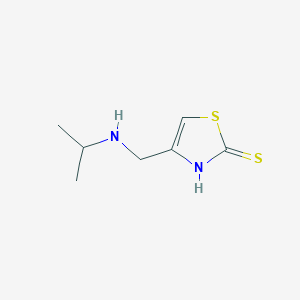
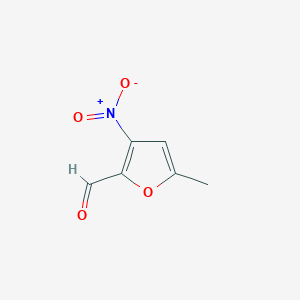
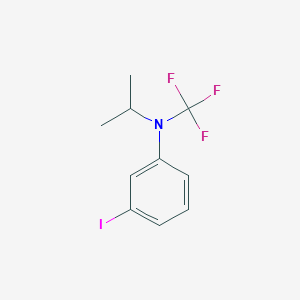
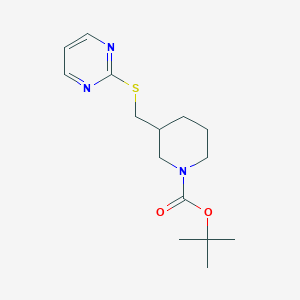


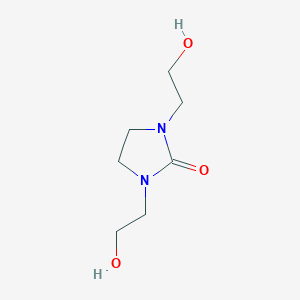
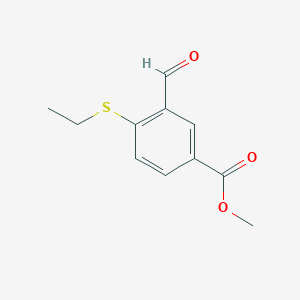
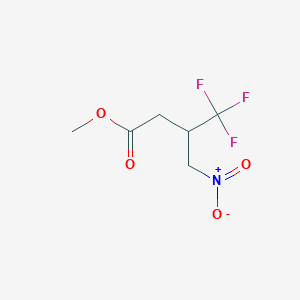
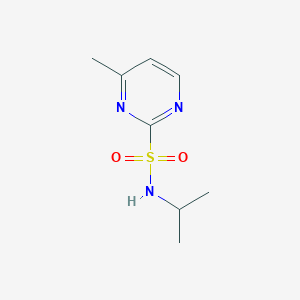
![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
